5-Methyl-1h-indazole-4,7-dione
Description
5-Methyl-1H-indazole-4,7-dione is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 5-position and two ketone groups at the 4- and 7-positions. Quinones, such as those derived from benzimidazole or indazole scaffolds, are known to undergo enzymatic reduction under hypoxic conditions, a hallmark of solid tumors, leading to the generation of cytotoxic intermediates . The methyl substituent at position 5 may influence the compound’s electronic properties, stability, and selectivity, making it a candidate for hypoxia-activated prodrug development .
Propriétés
IUPAC Name |
5-methyl-1H-indazole-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-4-2-6(11)7-5(8(4)12)3-9-10-7/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXBJVDUHIECQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008209 | |
| Record name | 5-Methyl-2H-indazole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88522-63-8 | |
| Record name | NSC100408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2H-indazole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-4,7-dione typically involves the oxidation of 5-methyl-1H-indazole. One common method includes dissolving 7-amino-1H-indazole in water and sulfuric acid, followed by the careful addition of powdered potassium dichromate at 0°C .
Industrial Production Methods: Industrial production methods for 5-Methyl-1H-indazole-4,7-dione are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: More oxidized indazole derivatives.
Reduction: Hydroxylated indazole derivatives.
Substitution: Functionalized indazole derivatives with different substituents at the 5-position.
Applications De Recherche Scientifique
5-Methyl-1H-indazole-4,7-dione has been studied for its potential as a bromodomain inhibitor, particularly targeting bromodomain-containing protein 4 (BRD4). This protein is involved in the regulation of gene expression and has been linked to cancer proliferation . The compound’s derivatives have shown promising results in reducing tumor size in vivo, making it a potential candidate for cancer therapy.
In addition to its medicinal applications, 5-Methyl-1H-indazole-4,7-dione is also used in chemical research for the development of new synthetic methodologies and the study of heterocyclic chemistry.
Mécanisme D'action
The mechanism of action of 5-Methyl-1H-indazole-4,7-dione involves its interaction with bromodomain-containing proteins, particularly BRD4. By inhibiting the binding of BRD4 to acetylated histone peptides, the compound disrupts the formation of transcriptional complexes, thereby reducing the expression of oncogenes such as c-Myc . This inhibition leads to decreased cancer cell proliferation and tumor growth.
Comparaison Avec Des Composés Similaires
Benzimidazole-4,7-diones (e.g., Compounds 5a–c, 6a–d)
Core Structure: Benzimidazole fused with a quinone moiety. Key Differences: Unlike 5-Methyl-1H-indazole-4,7-dione, these derivatives feature a benzimidazole ring instead of an indazole core. Substituents such as chlorophenyl (e.g., 6a) or N-oxide groups (e.g., 6b) are common . Biological Activity:
- Demonstrated potent antiproliferative effects against A549 lung cancer cells, with IC₅₀ values < 10 µM under hypoxia .
- Compound 6b showed hypoxia/normoxia cytotoxicity ratios comparable to tirapazamine (a clinical hypoxia-selective agent), positioning it between mitomycin C and misonidazole in efficacy . Stability: High stability in solvents (half-life > 24 hours), critical for in vivo applications .
Thiaplakortone Tricyclic Analogues (Indole-4,7-diones)
Core Structure : Indole-4,7-dione fused with a sulfone-containing tricyclic system.
Key Differences : These compounds lack the methyl group at position 5 and instead incorporate sulfur-based moieties for antiplasmodial activity .
Biological Activity :
EO9 Analogues (e.g., EO8)
Core Structure : 5-Aziridinyl-1-methyl-indazole-4,7-dione derivatives.
Key Differences : EO8 features a 5-methylaziridinyl group, enhancing hypoxia selectivity through slower reduction by DT-diaphorase (DTD) .
Biological Activity :
- EO8 exhibited a 20-fold reduction in aerobic cytotoxicity compared to non-methylated analogues, improving hypoxia-specific activation .
- Similar one-electron reduction potentials across analogues suggest methyl groups modulate enzymatic interactions rather than redox properties .
Comparative Analysis Table
Mechanistic and Stability Insights
- Hypoxia Selectivity : The methyl group in 5-Methyl-1H-indazole-4,7-dione may slow enzymatic reduction (similar to EO8), reducing aerobic toxicity and enhancing tumor-specific activation .
- Stability : Benzimidazole-4,7-diones exhibit prolonged stability in physiological solvents, suggesting 5-Methyl-1H-indazole-4,7-dione could share this trait due to structural similarities .
- Antiplasmodial vs. Anticancer Focus : Thiaplakortone analogues highlight the scaffold’s versatility but underscore the need for structural optimization to improve selectivity in cancer models .
Activité Biologique
5-Methyl-1H-indazole-4,7-dione is a heterocyclic compound belonging to the indazole family, characterized by a methyl group at the 5-position and keto groups at the 4 and 7 positions. This compound has garnered attention for its diverse biological activities, particularly in cancer research as a potential bromodomain inhibitor targeting bromodomain-containing protein 4 (BRD4) .
The primary mechanism of action for 5-Methyl-1H-indazole-4,7-dione involves its interaction with BRD4, a protein crucial for regulating gene expression. By inhibiting the binding of BRD4 to acetylated histone peptides, the compound disrupts transcriptional complexes, leading to decreased expression of oncogenes such as c-Myc. This mechanism positions 5-Methyl-1H-indazole-4,7-dione as a promising candidate in cancer therapeutics .
Anticancer Properties
Research indicates that 5-Methyl-1H-indazole-4,7-dione exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability among breast cancer cells .
Comparative Biological Activity
To understand the unique properties of 5-Methyl-1H-indazole-4,7-dione, it is useful to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Methyl-1H-indazole-4,7-dione | Methyl at 5-position; keto at 4 and 7 | Inhibits BRD4; anticancer activity |
| 1H-indazole-4,7-dione | Lacks methyl group at 5-position | Limited biological activity compared to the methylated form |
| 5-Chloro-1H-indazole-4,7-dione | Chlorine instead of methyl at 5-position | Different pharmacological profile |
Study on Anticancer Activity
A notable study focused on the effects of 5-Methyl-1H-indazole-4,7-dione on human cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis in a variety of cancer types. Specifically, breast and prostate cancer cells showed a significant response to treatment with this compound .
In Vivo Studies
In vivo studies further elucidated the biological activity of 5-Methyl-1H-indazole-4,7-dione. Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The findings suggest that this indazole derivative may serve as an effective therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
